![molecular formula C10H11NO2 B8076369 6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B8076369.png)
6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine
Overview
Description
6,7,8,8A-Tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine is a polycyclic heterocyclic compound featuring fused pyridine, dioxane, and cyclopentane rings. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted pyridine with a dioxin derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the ring system are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Potential
Compounds similar to 6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine have demonstrated various pharmacological activities. These may include:
- Antimicrobial Activity : Bicyclic compounds often exhibit properties that inhibit the growth of bacteria and fungi.
- Anticancer Effects : The unique structural features may allow for interactions with biological targets involved in cancer cell proliferation.
- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from damage.
Case Studies
- Antimicrobial Activity : Research indicates that similar bicyclic compounds can effectively inhibit bacterial growth. For example, studies on related structures have shown significant activity against resistant strains of bacteria.
- Cancer Research : Investigations into the anticancer potential of bicyclic compounds have revealed their ability to induce apoptosis in cancer cells through various mechanisms.
- Neuroprotection : A study demonstrated that derivatives of dioxin-containing compounds could reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes. These pathways may include:
- Nucleophilic Substitution Reactions : The presence of substituents like bromine enhances the compound's reactivity.
- Electrophilic Aromatic Substitution : The electron-rich nature of the dioxin moiety allows it to participate in various electrophilic reactions.
Material Properties
The compound's unique structure may also contribute to its utility in developing advanced materials with specific properties such as:
- Conductivity : Potential applications in organic electronics due to its unique electronic properties.
- Stability : Enhanced stability under various environmental conditions makes it suitable for use in diverse applications.
Mechanism of Action
The mechanism by which 6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[5,6]Chromeno[2,3-b]Pyridine Derivatives
Structural Similarities :
- Both compounds share fused pyridine and oxygen-containing heterocycles (dioxane in the target compound vs. chromene in the analog).
- The fused bicyclic systems enhance π-conjugation, which is critical for electronic applications or bioactivity .
Benzo[5,6][1,4]Dioxino[2,3-g]Quinoxaline Derivatives
Structural Similarities :
- The dioxino[2,3-g]quinoxaline analog (e.g., 2,3-bis(4-(10H-phenoxazin-10-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-g]quinoxaline) shares the [1,4]dioxino moiety fused with aromatic systems, enabling extended conjugation .
Optoelectronic Properties :
- The quinoxaline derivative exhibits thermally activated delayed fluorescence (TADF) with emission at 556 nm and a photoluminescence decay time of 30 μs in vacuum .
- In contrast, the target compound’s cyclopenta ring may reduce conjugation length, shifting emission to shorter wavelengths (if applicable) and altering charge transport properties.
Device Performance :
- OLEDs using the quinoxaline analog achieve a maximum brightness of 28,000 cd/m² and external quantum efficiency (EQE) of 10.0% .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Biological Activity
6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine is a bicyclic compound with potential pharmacological properties. Its unique structural configuration suggests various biological activities that merit investigation. This article aims to compile and analyze the existing literature regarding its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 178.19 g/mol. The bicyclic structure includes a cyclopentane fused with a dioxin ring system, which is significant for its reactivity and interaction with biological targets.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the dioxin ring via cyclization.
- Functionalization of the nitrogen atom in the pyridine-like structure.
- Potential bromination or other substitutions to enhance biological activity.
Antimicrobial Activity
Compounds with similar structural frameworks have shown significant antimicrobial properties. For instance, derivatives exhibiting electron-rich dioxin moieties often demonstrate increased interaction with microbial targets due to enhanced binding affinity.
Anticancer Effects
Research indicates that bicyclic compounds like this compound may possess anticancer effects. The unique structure allows for interactions with microtubules and other cellular components involved in proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study examining the effects of structurally similar compounds on cancer cell lines, it was found that derivatives of tetrahydro compounds exhibited IC50 values below 40 nM against MDA-MB-435 cells. This suggests that modifications to the bicyclic structure can enhance antiproliferative potency significantly.
Case Study 2: Antimicrobial Efficacy
Another study highlighted the antimicrobial properties of related bicyclic compounds against Gram-positive and Gram-negative bacteria. The presence of electron-rich dioxin rings contributed to their efficacy by facilitating interactions with bacterial membranes.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the bicyclic framework can lead to enhanced biological activity. For example:
- Substituents at the nitrogen atom significantly affect binding affinity to biological targets.
- The introduction of halogens or alkyl groups can modify lipophilicity and improve cellular uptake.
Table 2: Influence of Substituents on Biological Activity
Substituent Type | Position | Effect on Activity |
---|---|---|
Bromine | C-2 | Increased potency against cancer cells |
Methoxy | C-4 | Enhanced solubility and bioavailability |
Alkyl Groups | C-5 | Improved cellular uptake |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7,8,8A-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine, and how do reaction conditions influence yield?
The synthesis of polycyclic compounds with fused dioxino-pyridine moieties often employs multicomponent reactions (MCRs) or cyclization strategies. For example:
- Triethyl orthoformate in acetic anhydride has been used to cyclize intermediates into benzochromeno-imidazopyridines (e.g., compound 9 in Scheme 1, yielding distinct NMR signals at δ 6.8–8.3 ppm) .
- Carbon disulfide can introduce thione groups (e.g., compound 8 in Scheme 2), but requires precise temperature control to avoid side reactions .
Methodological Tip : Optimize stoichiometry and solvent polarity to stabilize reactive intermediates. Use thin-layer chromatography (TLC) to monitor reaction progress.
Q. How can researchers resolve contradictions in NMR data for structural elucidation of this compound?
Conflicting NMR signals (e.g., δ 6.8 ppm for pyridine-C5 protons vs. δ 8.3 ppm for NH protons in thione derivatives) often arise from tautomerism or solvent effects.
- DMSO-d₆ may cause peak broadening due to hydrogen bonding with NH groups, as observed in compound 8 .
- 13C DEPT-135 experiments can differentiate quaternary carbons from CH/CH₂ groups in fused heterocycles .
Data Table :
Proton Type | δ (ppm) | Multiplicity | Assignment |
---|---|---|---|
Pyridine-C5 | 8.3 | Singlet | Aromatic H |
NH | 6.8 | Broad | Thione H |
Advanced Research Questions
Q. What strategies are recommended for analyzing delayed fluorescence in dioxino-pyridine derivatives for OLED applications?
Compounds like benzo[5,6][1,4]dioxino[2,3-g]quinoxaline exhibit thermally activated delayed fluorescence (TADF) due to a small singlet-triplet energy gap (ΔEST). Key findings:
- Photoluminescence decay times vary with environment: 30 μs in vacuum vs. 8.43 ns in air due to oxygen quenching of triplet states .
- Bipolar charge transport (drift mobility ~10<sup>−3</sup> cm²/V·s) enhances OLED efficiency (e.g., 10% external quantum efficiency) .
Methodological Tip : Use time-resolved photoluminescence spectroscopy under inert conditions to minimize quenching.
Q. How can researchers evaluate the pharmacological potential of this compound as a kinase or receptor modulator?
Structural analogs (e.g., thieno[2,3-b]pyridines) show activity against prostanoid receptors (EP1, EP4), sodium channels, and arachidonate-5-lipoxygenase .
- In silico docking : Prioritize targets by simulating interactions with the dioxino-pyridine core.
- Functional assays : Measure inhibition of BCR-ABL kinase (linked to cancer) using ATP-competitive binding assays .
Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can they be addressed?
Chiral centers in fused cyclopenta-dioxino systems require asymmetric catalysis.
- Chiral auxiliaries : Use Evans oxazolidinones to control stereochemistry during cyclization.
- HPLC with chiral columns : Validate enantiomeric excess (e.g., for decahydro-4a,7,9-trihydroxy derivatives) .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting mass spectrometry (HRMS) data for purity assessment?
Discrepancies between theoretical and observed molecular weights (e.g., 550.0978 vs. 550.0816 for compound 2c ) may arise from isotopic patterns or adduct formation . Methodological Tip :
- Use high-resolution ESI-MS with internal calibration (e.g., sodium trifluoroacetate).
- Confirm purity via <sup>1</sup>H-<sup>13</sup>C HSQC to correlate proton and carbon shifts.
Properties
IUPAC Name |
2,8-dioxa-10-azatricyclo[7.4.0.03,7]trideca-1(9),10,12-triene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-7-8(4-1)13-10-9(12-7)5-2-6-11-10/h2,5-8H,1,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXVJSBHTYYPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OC3=C(O2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.